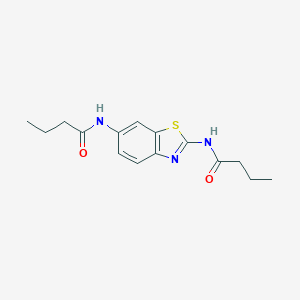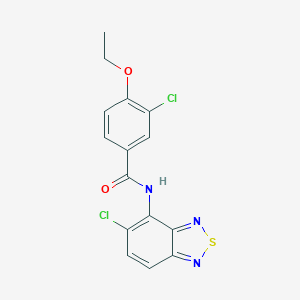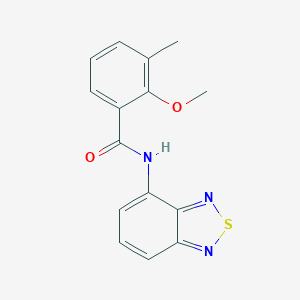![molecular formula C14H10BrF2NO2 B251108 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B251108.png)
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as BDF-063 or ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-063 belongs to the class of compounds known as activators of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. The activation of these channels has been linked to the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Mécanisme D'action
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide acts as an activator of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. By activating these channels, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce the excitability of neurons, thus reducing the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity, increase the threshold for seizure induction, and reduce the duration of seizures. Additionally, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its specificity for KCNQ2/3 potassium channels. This specificity allows for targeted activation of these channels, reducing the likelihood of off-target effects. However, one of the limitations of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective activators of KCNQ2/3 potassium channels. Additionally, there is a need for further research on the potential therapeutic applications of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in other neurological disorders, such as neuropathic pain and migraine. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, including its metabolism and excretion in vivo.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,3-difluorobenzaldehyde to form 4-bromo-N-(2,3-difluorobenzylidene)aniline. This intermediate is then reacted with benzoyl chloride to yield the final product, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.
Applications De Recherche Scientifique
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity in animal models of epilepsy by activating KCNQ2/3 potassium channels.
Propriétés
Formule moléculaire |
C14H10BrF2NO2 |
|---|---|
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
Clé InChI |
KDCZYTXJMVFRHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)



![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)